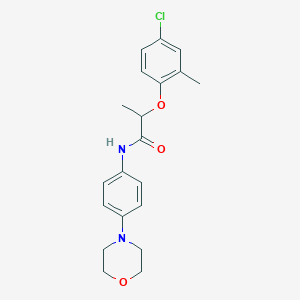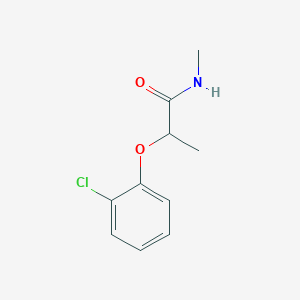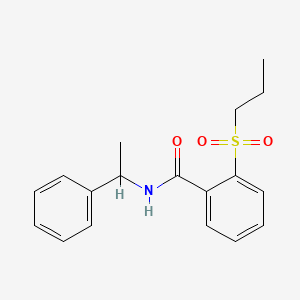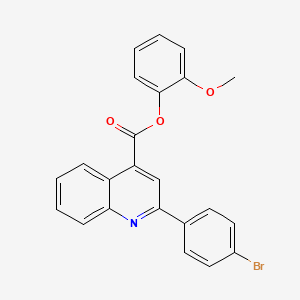![molecular formula C19H24N4O B4725236 5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725236.png)
5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclization and aminization reactions. For instance, a related compound was synthesized by chlorination and aminization from a pyrazolo[1,5-a]pyrimidine precursor. The synthesis process confirms the structural integrity through various analytical techniques such as IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by hydrogen-bonded chains and frameworks. For example, a study on a similar molecule found that the molecules are linked by N—H⋯N hydrogen bonds, forming chains containing rings. X-ray diffraction analysis provides detailed insights into the spatial arrangement and bonding patterns within these compounds (J. Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines participate in various chemical reactions, leading to the synthesis of derivatives with significant biological activity. The introduction of different substituents at specific positions on the bicyclic scaffold influences their chemical properties and receptor affinity. This adaptability underscores the chemical versatility of pyrazolo[1,5-a]pyrimidines and their potential as scaffolds for developing new compounds with desired activities (L. Squarcialupi et al., 2013).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure, determined through X-ray crystallography, reveals the molecular conformation and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (G. Dhanalakshmi et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidines are defined by their reactivity towards various chemical agents and conditions. These properties are influenced by the presence of functional groups and the molecular structure. Studies have shown that pyrazolo[1,5-a]pyrimidines can undergo a wide range of reactions, including cyclization, formylation, and condensation, which are fundamental for synthesizing fluorescent probes and pharmaceutical agents (Juan C Castillo et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-19(2,3)16-12-17(20-10-11-24-4)23-18(22-16)15(13-21-23)14-8-6-5-7-9-14/h5-9,12-13,20H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGDMKWSYCWMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4725186.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4725203.png)
![3,4,5-trimethoxy-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4725208.png)
![4-[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4725233.png)

![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4725247.png)
![N-(4-{[butyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725255.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)